molecular formula C19H28N4O6S2 B193784 Cefathiamidine CAS No. 33075-00-2

Cefathiamidine

Cat. No.: B193784
CAS No.: 33075-00-2
M. Wt: 472.6 g/mol
InChI Key: JYXACOFERDBGGQ-UHFFFAOYSA-N
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Description

Cefathiamidine is a first-generation cephalosporin antibiotic that was discovered in 1974. It is primarily used to treat infections caused by susceptible bacteria. This compound has been approved by the China Food and Drug Administration for use in both adults and children .

Mechanism of Action

Target of Action

Cefathiamidine, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .

Mode of Action

This compound acts as an inhibitor of PBPs . By binding to these proteins, it interferes with the final step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall instability, eventually causing cell lysis and death .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in infants with augmented renal clearance (ARC). The data from these studies were best fitted with a one-compartment model. Allometrically scaled weight and age were identified as significant covariates influencing this compound pharmacokinetics . The median values of estimated clearance and the volume of distribution were 0.22 L/h/kg and 0.34 L/kg, respectively . These findings suggest that dosing adjustments may be necessary in pediatric patients with ARC to ensure optimal therapeutic outcomes .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become unstable and eventually lyse. This antibacterial effect makes this compound effective in treating various bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the case of ARC in pediatric patients, the increased renal clearance can lead to subtherapeutic antibiotic concentrations, potentially leading to worse clinical outcomes . Therefore, understanding the patient’s physiological state and adjusting the dosing regimen accordingly is crucial for the effective use of this compound .

Biochemical Analysis

Biochemical Properties

Cefathiamidine acts on the cell wall of the bacterial septum and affects the synthesis of the cell wall of the sensitive bacteria . This action disrupts the synthesis of the bacterial mucin, blocking the cross-connection .

Cellular Effects

This compound has a strong bacteriostatic effect on most Gram-positive cocci . It is used for the treatment of respiratory, liver, five senses, urinary tract infections, endocarditis, and sepsis .

Molecular Mechanism

Like other β-lactams, this compound interferes with PBP (penicillin-binding protein) activity . These proteins are a group of enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall . When this process is disrupted by this compound, the cell wall is severely compromised, which ultimately leads to cell lysis and death .

Temporal Effects in Laboratory Settings

In a population pharmacokinetic study, plasma samples of this compound were collected using opportunistic sampling, and the concentrations were detected by UPLC-MS/MS . The data analysis was performed to determine pharmacokinetic parameters and to characterize the pharmacokinetic variability of this compound .

Dosage Effects in Animal Models

These studies have shown that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day this compound q6h is required for effective treatment against Haemophilus influenzae .

Metabolic Pathways

It is known that this compound is primarily eliminated by the renal pathway as the parent compound .

Transport and Distribution

This compound is not absorbed orally and is, thus, administered through the parenteral route (intravenously or intramuscularly) . It is widely distributed in most bodily fluids and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefathiamidine involves several steps, starting with the synthesis of this compound acid. One method includes the silanization of 7-aminocephalosporanic acid using bis(trimethylsilyl)acetamide at room temperature . Another method involves the reaction of 7-bromoacetyl aminocephalosporanic acid with N,N-diisopropyl thiourea in a single solvent .

Industrial Production Methods

Industrial production of this compound can be achieved through an enzymatic approach. This method uses penicillin acylase to catalyze the synthesis of N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate in the production of this compound . This process is conducted in a fully aqueous medium, making it a green and efficient method.

Chemical Reactions Analysis

Types of Reactions

Cefathiamidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.

Comparison with Similar Compounds

Cefathiamidine is similar to other first-generation cephalosporins, such as cephalothin and cephaloridine. it has unique properties that make it particularly effective against certain bacterial strains. For example, this compound has been shown to have a broader spectrum of activity and better pharmacokinetic properties compared to some other cephalosporins .

List of Similar Compounds

  • Cephalothin
  • Cephaloridine
  • Cephalexin
  • Cefazolin

This compound stands out due to its unique combination of efficacy, safety, and pharmacokinetic profile, making it a valuable antibiotic in the treatment of bacterial infections.

Properties

IUPAC Name

3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXACOFERDBGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954696
Record name 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33075-00-2
Record name 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Cefathiamidine?

A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Q2: Which bacterial species are generally susceptible to this compound?

A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]

Q3: Has this compound demonstrated efficacy in treating specific infections?

A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []

Q4: Are there studies comparing this compound's efficacy with other antibiotics?

A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]

Q5: What are the key pharmacokinetic parameters of this compound in different populations?

A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.

Q6: Have any studies explored dosage optimization for this compound in specific populations?

A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]

Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?

A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.

Q9: Are there different formulations of this compound available?

A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]

Q10: What is known about the stability of this compound under different conditions?

A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]

Q11: What approaches have been explored to enhance the stability and solubility of this compound?

A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]

Q12: What analytical techniques are employed to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]

Q13: Have any studies identified impurities in this compound?

A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]

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